3-(Isopentanoyl)phenylboronic acid pinacol ester
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Overview
Description
3-(Isopentanoyl)phenylboronic acid pinacol ester is an organic compound with the molecular formula C17H25BO3. It is a boronic ester derivative, which is known for its utility in various chemical reactions, particularly in organic synthesis. This compound is characterized by the presence of a boronic acid moiety attached to a phenyl ring, which is further substituted with an isopentanoyl group and pinacol ester.
Mechanism of Action
Target of Action
Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The 3-(Isopentanoyl)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura reaction . In this process, the organoboron compound (like our ester) transfers its organic group to a metal catalyst, forming a new metal-carbon bond .
Biochemical Pathways
The This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, impacting various biochemical pathways depending on the specific reactants and products involved .
Result of Action
The molecular and cellular effects of This compound ’s action would largely depend on the specific biochemical pathways it impacts through its involvement in the Suzuki–Miyaura reaction . The creation of new carbon-carbon bonds can lead to the formation of complex organic compounds, potentially influencing a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the pH level can significantly influence the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Additionally, the solubility of the compound in different solvents can also impact its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopentanoyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(Isopentanoyl)phenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as flash column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may also be scaled up using industrial chromatography systems.
Chemical Reactions Analysis
Types of Reactions: 3-(Isopentanoyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Yields the corresponding boronic acid.
Reduction: Produces the corresponding alcohol.
Substitution: Forms biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
3-(Isopentanoyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with diols.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Nitrophenylboronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
Comparison: 3-(Isopentanoyl)phenylboronic acid pinacol ester is unique due to the presence of the isopentanoyl group, which can influence its reactivity and stability compared to other boronic esters. For example, phenylboronic acid pinacol ester is commonly used in similar reactions but lacks the additional functional group that can provide different steric and electronic properties .
Properties
IUPAC Name |
3-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-12(2)10-15(19)13-8-7-9-14(11-13)18-20-16(3,4)17(5,6)21-18/h7-9,11-12H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBAQKXEXVTDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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